4-(2,6-Difluorophenyl)pyridine

Description

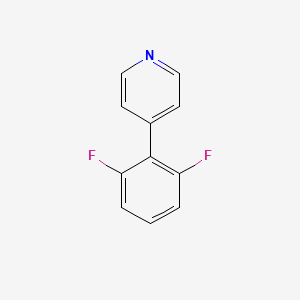

4-(2,6-Difluorophenyl)pyridine is a fluorinated heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 2,6-difluorophenyl group. The 2,6-difluorophenyl moiety introduces steric and electronic effects that influence the compound’s reactivity, solubility, and interactions in biological or material systems. This structure is prevalent in pharmaceuticals, agrochemicals, and optoelectronic materials due to fluorine’s ability to enhance metabolic stability, lipophilicity, and electron-withdrawing properties .

Properties

Molecular Formula |

C11H7F2N |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-(2,6-difluorophenyl)pyridine |

InChI |

InChI=1S/C11H7F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-7H |

InChI Key |

MLCGDPSUWRYNGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=NC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) 4-(2,4-Difluorophenyl)pyridine Derivatives

In OLED applications, iridium(III) complexes like bis[2-(2,4-difluorophenyl)pyridine]iridium(III) (Ir-D0) demonstrate how fluorine substitution patterns affect photophysical properties. The 2,4-difluoro configuration reduces π-π stacking and enhances luminescence efficiency compared to 2,6-difluoro analogs. The meta-fluorine in 2,4-difluorophenyl lowers the ligand’s LUMO energy, improving charge transport in electroluminescent devices .

b) 4-(4-Fluorophenyl)-2,6-diphenylpyridine

This compound (CAS 1498-83-5) features a single para-fluorine on one phenyl ring. The absence of ortho-fluorine atoms reduces steric hindrance, increasing rotational freedom and altering crystal packing. Safety data indicate moderate toxicity, contrasting with the enhanced metabolic stability seen in 2,6-difluoro derivatives .

a) N-[4-(4-Chlorobenzyloxy)pyridine-2-yl]-2-(2,6-difluorophenyl)acetamide (CPDA)

CPDA, a derivative of 4-(2,6-difluorophenyl)pyridine, demonstrated potent antihyperglycemic effects in db/db mice, reducing fasting blood glucose and hepatic gluconeogenic gene expression. The 2,6-difluorophenyl group likely enhances binding to target proteins while resisting oxidative metabolism .

b) Dihydropyridine Analogs

4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile shares a fluorinated aryl group but differs in the non-aromatic dihydropyridine core. This structural difference reduces planarity, impacting calcium channel blocking activity compared to fully aromatic pyridine derivatives .

Structural and Spectral Properties

a) N-(2,6-Difluorophenyl)formamide

The C=O bond length (1.218 Å) and C—N bond (1.366 Å) are comparable to pyridine-based analogs, highlighting fluorine’s minimal resonance disruption .

b) 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile

This compound exhibits intramolecular N-H⋯N hydrogen bonding, stabilizing its envelope conformation. The thienyl substituent introduces heteroaromaticity, altering electronic properties compared to fluorophenyl analogs .

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.